molecular formula C14H13NO2 B3179793 N-(4-(Benzyloxy)phenyl)formamide CAS No. 479075-72-4

N-(4-(Benzyloxy)phenyl)formamide

Cat. No.: B3179793
CAS No.: 479075-72-4
M. Wt: 227.26
InChI Key: SLEFQQUQJDZLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzyloxy)phenyl)formamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEFQQUQJDZLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Chemistry of Arylformamides

Arylformamides, characterized by the presence of a formamide (B127407) (-NHCHO) group attached to an aromatic ring, are a significant class of organic compounds. They serve as important precursors and intermediates in a wide array of chemical transformations. The formamide moiety can act as a protecting group for anilines, a director in electrophilic aromatic substitution reactions, and a source of carbon monoxide or isocyanide under specific reaction conditions.

N-(4-(Benzyloxy)phenyl)formamide fits within this class as a para-substituted derivative. The presence of the benzyloxy group (-OCH₂C₆H₅) at the 4-position of the phenyl ring introduces several key features. The benzyloxy group is a widely used protecting group for phenols, stable under a variety of reaction conditions but readily cleaved by catalytic hydrogenation. This allows for the selective unmasking of a hydroxyl group at a later synthetic stage. Furthermore, the electron-donating nature of the ether oxygen can influence the reactivity of the aromatic ring.

The synthesis of arylformamides, including this compound, can be achieved through several established methods. A common approach is the formylation of the corresponding aniline (B41778), in this case, 4-(benzyloxy)aniline. prepchem.com This can be accomplished using various formylating agents. For instance, reactions with formic acid, often catalyzed, or the use of dimethylformamide (DMF) as both a solvent and a formyl source are prevalent techniques in organic synthesis. researchgate.netnih.gov

Significance As a Foundational Synthetic Intermediate

The utility of N-(4-(Benzyloxy)phenyl)formamide as a synthetic intermediate is rooted in the reactivity of its functional groups: the formamide (B127407), the aromatic ring, and the benzyloxy ether.

The formamide group itself can undergo various transformations. Dehydration of the formamide yields the corresponding isocyanide, a highly reactive species used in multicomponent reactions like the Passerini and Ugi reactions. The formyl proton can be abstracted under certain conditions, and the nitrogen can participate in N-alkylation or N-arylation reactions.

The general synthetic route to this compound typically involves the formylation of 4-(benzyloxy)aniline. prepchem.com This precursor aniline (B41778) is commercially available or can be synthesized from p-aminophenol by protection of the phenolic hydroxyl group with benzyl (B1604629) chloride.

ReactantReagent/CatalystProduct
4-(Benzyloxy)anilineFormic Acid / Zn CatalystThis compound
4-(Benzyloxy)anilineDimethylformamide (DMF)This compound
This compoundDehydrating Agent4-(Benzyloxy)phenylisocyanide

This interactive table illustrates some of the fundamental transformations involving this compound and its precursor.

Overview of Academic Research Directions for the Compound

Diverse Synthetic Routes to this compound and its Analogues

The synthesis of this compound and its related structures can be achieved through several strategic pathways. These routes offer flexibility for chemists to construct the target molecule and its derivatives.

Direct N-Formylation Strategies

Direct N-formylation is a common and straightforward approach to introduce a formyl group (-CHO) onto a nitrogen atom. In the case of this compound, this involves the formylation of 4-benzyloxyaniline. Various reagents and catalysts have been employed to achieve this transformation efficiently.

Formic acid is a widely used formylating agent. nih.govresearchgate.net The reaction can be performed under solvent-free conditions, often with heating. nih.gov To enhance the reaction rate and yield, catalysts are frequently employed. For instance, a reusable ion exchange resin, Amberlite IR-120[H+], has been used with microwave irradiation to afford formylated amines in excellent yields within a short reaction time. nih.gov Another approach involves using molecular iodine (I₂) as a catalyst with formic acid at elevated temperatures. nih.gov

Solid acid catalysts have also proven effective. Sulfonic acid functionalized over biguanidine (B15175387) fabricated silica-coated heterogeneous magnetic nanoparticles (NP@SO₃H) can catalyze the N-formylation of primary aromatic amines with formic acid at room temperature, offering high yields and easy catalyst recovery using an external magnet. rsc.orgnih.gov Other methods include the use of formic acid in polyethylene (B3416737) glycol at room temperature or neat formic acid at elevated temperatures. nih.gov Acetic formic anhydride (B1165640), generated in situ from formic acid and acetic anhydride over silica (B1680970) gel, is another effective formylating agent. jetir.org

Recent advancements have also explored the use of oxalic acid as a carbon monoxide surrogate in manganese-catalyzed N-formylation of anilines, providing a safer alternative to using CO gas directly. acs.orgnih.gov

Table 1: Comparison of Direct N-Formylation Methods
Formylating Agent/CatalystReaction ConditionsAdvantages
Formic Acid/Amberlite IR-120[H+]Microwave irradiation (60-120 s)Reusable catalyst, excellent yields, short reaction time. nih.gov
Formic Acid/I₂70°C, 2 hoursGood to excellent yields. nih.gov
Formic Acid/NP@SO₃HRoom temperature, 10 minutesRecyclable magnetic catalyst, excellent yields, mild conditions. rsc.orgnih.gov
Formic Acid/Polyethylene GlycolRoom temperature, 4-6 hoursTolerant of various functional groups. nih.gov
Formic Acid/Acetic Anhydride/Silica GelNot specifiedIn situ generation of acetic formic anhydride. jetir.org
Oxalic Acid/MnCl₂·4H₂O130°C, 20 hoursSafer alternative to CO gas. acs.orgnih.gov

Multi-step Reaction Sequences for Complex Architectures

For the synthesis of more complex analogues of this compound, multi-step reaction sequences are often necessary. These sequences allow for the introduction of various functional groups and the construction of intricate molecular frameworks.

One example involves the synthesis of N-[2-benzyloxy-5-(2-oxiranyl)phenyl]formamide, an intermediate in the synthesis of the drug formoterol. niscpr.res.in This multi-step synthesis starts from 4-hydroxyacetophenone and proceeds through nitration, benzylation, and bromination to yield a phenacyl bromide derivative. Subsequent reduction, dehydration to a styrene, selective reduction of the nitro group, N-formylation, and finally epoxidation provides the desired complex formamide (B127407). niscpr.res.in

Another example is the preparation of 4-phenoxy-phenyl isoxazole (B147169) derivatives. nih.gov In this sequence, 4-fluorobenzaldehyde (B137897) is reacted with 4-benzyloxyphenol. The resulting aldehyde is converted to an aldoxime, which is then chlorinated. This chloroaldoxime can then undergo further reactions to build the isoxazole ring, with the benzyloxy-substituted phenyl group being a key part of the final structure. nih.gov

The synthesis of N,N'-bis-(4-ethoxycarbonylphenyl)-N'-benzyl formamidine (B1211174) also involves a multi-step process starting from parathesin (ethyl 4-aminobenzoate). The synthesis includes a formylation step, followed by N-alkylation with benzyl (B1604629) chloride, and finally a condensation reaction. google.com

Design and Synthesis of Precursor Molecules

The successful synthesis of this compound and its analogues relies heavily on the availability and purity of key precursor molecules. The primary precursor is 4-benzyloxyaniline.

4-Benzyloxyaniline can be prepared from its hydrochloride salt by treatment with a base, such as sodium hydroxide, followed by extraction. prepchem.com An alternative route to a precursor for a related indole (B1671886) synthesis involves the benzylation of 2-methyl-3-nitrophenol (B1294317) to form 6-benzyloxy-2-nitrotoluene. orgsyn.org

The synthesis of other precursors often involves protecting group strategies and functional group interconversions. For example, the synthesis of 4-benzyloxyphenol, a precursor for some analogues, can be achieved through various methods. Similarly, the synthesis of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, a precursor for a liquid crystal molecule incorporating a benzyloxyphenyl group, starts from 1-bromododecane (B92323) and involves alkylation and hydrolysis steps. nih.gov

The design of these precursor syntheses must consider factors such as the stability of the protecting groups and the compatibility of the reaction conditions with other functional groups present in the molecule.

Optimization of Synthetic Protocols

To improve the efficiency, sustainability, and speed of synthesizing this compound and related compounds, researchers have explored various optimization techniques.

Application of Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions and improve yields. The application of ultrasound can lead to the formation of nano-sized materials and enhance the reactivity of catalysts. nih.govnih.gov A method for the chemoselective N-formylation of amines with formic acid has been reported using nano-zeolite clinoptilolite under solvent-free conditions, where ultrasound irradiation increased the reaction rate and afforded excellent yields at room temperature. researchgate.net This technique offers advantages such as high yields, mild conditions, and short reaction times. researchgate.net The mechanism behind this enhancement is attributed to the phenomenon of cavitation, which generates localized high temperatures and pressures, thereby increasing the kinetic energy of the reacting molecules. youtube.com

Implementation of Microwave-Assisted Reactions

Microwave-assisted synthesis is another technique that has revolutionized organic synthesis by significantly reducing reaction times and often improving yields. at.uaresearchgate.net In the context of N-formylation, microwave irradiation has been used in conjunction with a reusable ion exchange resin (Amberlite IR-120) to catalyze the reaction of amines with formic acid, completing the reaction in just 60-120 seconds. nih.gov The use of microwave heating can also be beneficial in multi-component reactions and solid-phase synthesis. at.ua For example, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides was achieved with better yields and in a much shorter time (5-6 minutes) under microwave irradiation compared to conventional heating (6-8 hours). rasayanjournal.co.in

Advanced Structural Analysis and Computational Chemistry

X-ray Crystallography for Molecular and Crystal Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions for N-(4-(Benzyloxy)phenyl)formamide is not possible. However, based on its molecular structure, several types of interactions can be anticipated to play a significant role in its crystal packing. The formamide (B127407) group (-NH-CHO) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). Therefore, it is highly probable that strong intermolecular N-H···O hydrogen bonds would be a primary feature, linking molecules into chains or more complex networks.

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be determined by the interplay of intramolecular forces (such as steric hindrance and electronic effects) and the intermolecular interactions that maximize packing efficiency. Key conformational features would include the dihedral angle between the plane of the formamide group and the phenyl ring to which it is attached. For similar N-phenylformamide derivatives, this group is often found to be twisted out of the plane of the benzene ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules, allowing for the prediction of various properties. While specific DFT studies for this compound are not published, the methodology allows for a theoretical investigation of its properties.

Geometry Optimization and Energetic Stability

A DFT calculation would begin with a geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This process iteratively adjusts the positions of the atoms until a stable structure with the lowest possible ground state energy is found. The resulting optimized geometry provides theoretical bond lengths and angles, which can be compared with experimental data if available. DFT calculations can also be used to determine the relative stabilities of different possible conformers (rotational isomers) of the molecule, for instance, by calculating the energy barrier for rotation around the C-N bond of the formamide group or the bonds of the ether linkage.

Theoretical Vibrational Spectra and Comparison with Experimental Data

Following geometry optimization, DFT calculations can be used to compute the theoretical vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands. For this compound, characteristic vibrational frequencies would include:

N-H stretching vibration

C=O stretching vibration (amide I band)

C-N stretching and N-H bending vibrations (amide II and III bands)

Aromatic C-H and C=C stretching vibrations

C-O-C ether stretching vibrations

A comparison between theoretical and experimental data often requires the use of a scaling factor for the calculated frequencies to account for anharmonicity and approximations in the computational method.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. MEP maps are valuable for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack.

For this compound, an MEP map would be expected to show:

Negative potential (red/yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the carbonyl group and potentially the ether oxygen.

Positive potential (blue): Regions of low electron density or positive charge, which are susceptible to nucleophilic attack. This region would be most prominent around the hydrogen atom of the N-H group.

Neutral potential (green): Regions with intermediate potential, typically found over the carbon skeletons of the aromatic rings.

This map provides a visual guide to the molecule's reactive sites, indicating where it is most likely to interact with other charged or polar species.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The interaction and energy gap between these two orbitals are critical in determining a molecule's electronic properties. malayajournal.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

For this compound, the HOMO and LUMO are the key orbitals involved in its electronic behavior. The HOMO, being the highest energy orbital containing electrons, acts as an electron donor. youtube.com Conversely, the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

A computational analysis of this compound would reveal that the electron density of the HOMO is primarily located on the more electron-rich portions of the molecule. This is expected to be the aniline-like fragment, specifically the nitrogen atom of the formamide group and the benzyloxy-substituted phenyl ring, due to the electron-donating nature of the oxygen and nitrogen lone pairs. The LUMO's electron density would likely be distributed over the formamide group and the phenyl ring, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's chemical stability and reactivity. malayajournal.org

OrbitalDescriptionExpected Location of Electron Density in this compound
HOMO Highest Occupied Molecular Orbital; acts as an electron donor.Primarily on the nitrogen atom and the benzyloxy-substituted phenyl ring.
LUMO Lowest Unoccupied Molecular Orbital; acts as an electron acceptor.Distributed over the formyl group (CHO) and the attached phenyl ring.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Influences chemical reactivity, kinetic stability, and electronic transitions.

Implications for Electronic Transitions and Chemical Reactivity

The HOMO-LUMO energy gap is directly related to the electronic transitions of the molecule. When the molecule absorbs light with sufficient energy, an electron can be excited from the HOMO to the LUMO. youtube.com A smaller energy gap corresponds to excitation by lower energy (longer wavelength) light. This gap is a key factor in determining the molecule's UV-visible absorption characteristics.

The energies of the HOMO and LUMO also dictate the molecule's reactivity.

A high-energy HOMO indicates a greater tendency to donate electrons, suggesting susceptibility to attack by electrophiles.

A low-energy LUMO suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. youtube.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that interprets the electronic wavefunction in terms of localized, Lewis-like bonding patterns (bonds, lone pairs, and anti-bonds). materialsciencejournal.org This technique provides a quantitative description of charge transfer and conjugative interactions within a molecule by examining the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis type NBOs (acceptors).

Elucidation of Charge Transfer and Conjugative Interactions

In this compound, NBO analysis can elucidate several key intramolecular charge transfer (ICT) interactions. The primary interactions would involve the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into antibonding orbitals of adjacent pi-systems.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific charge transfer event.

Key Expected Donor-Acceptor Interactions in this compound:

n(N) → π(C=O):* Delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group. This interaction is characteristic of amides and contributes to the planar geometry and rotational barrier of the N-C(O) bond.

n(N) → π(Aromatic Ring):* Transfer of electron density from the nitrogen lone pair into the antibonding orbitals of the phenyl ring, indicating conjugation.

n(O) → π(Aromatic Ring):* Delocalization from the ether oxygen's lone pairs into the attached phenyl ring.

Donor NBO (Occupied)Acceptor NBO (Unoccupied)Type of InteractionSignificance
Nitrogen Lone Pair (n)Carbonyl π* OrbitalHyperconjugationConfers partial double-bond character to the N-C(O) bond, influencing molecular geometry.
Nitrogen Lone Pair (n)Phenyl Ring π* OrbitalsConjugationIndicates electronic communication between the formamide group and the aromatic system.
Oxygen Lone Pair (n)Phenyl Ring π* OrbitalsConjugationShows the electron-donating effect of the benzyloxy group on the phenyl ring.

Investigation of Electron Delocalization

Electron delocalization is a critical factor in the stability and electronic properties of this compound. The molecule contains extensive π-systems across the formanilide core and the benzyl (B1604629) group. NBO analysis quantifies this delocalization by revealing interactions between π-bonding orbitals and π*-antibonding orbitals.

For instance, π(C=C) → π*(C=C) interactions within the phenyl rings indicate the delocalization of π-electrons that is characteristic of aromatic systems. The analysis would also show the extent to which the formamide linker facilitates electronic communication between the two aromatic rings, which are separated by the ether linkage. This extended conjugation system is crucial for understanding the molecule's electronic structure and potential applications in materials science or medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. wikipedia.org These models use calculated molecular descriptors (physicochemical, electronic, or steric properties) to predict the activity of new or untested compounds.

For a compound like this compound, a QSAR study would typically be conducted on a series of related analogues where different substituents are placed on the phenyl or benzyl rings. The goal would be to understand how these structural modifications affect a measured biological endpoint (e.g., enzyme inhibition, receptor binding affinity).

The process involves:

Data Set Generation: Synthesizing and testing a series of analogues of this compound.

Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's constant).

Lipophilic Descriptors: LogP (partition coefficient), which measures hydrophobicity.

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build an equation that correlates the descriptors with the observed activity.

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds or statistical cross-validation techniques.

A hypothetical QSAR model for this class of compounds might take the general form:

Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant

Such a model could reveal, for example, that increasing the electron-donating capacity of a substituent at a particular position enhances biological activity, guiding the design of more potent compounds.

Derivation of Computational Parameters and Descriptors

Computational chemistry provides a powerful lens through which the properties of a molecule can be predicted and understood. For this compound, key descriptors such as the logarithm of the partition coefficient (LogP) and various steric factors are crucial in predicting its pharmacokinetic profile.

Computational ParameterPredicted ValueMethod/Tool
Molecular FormulaC14H13NO2-
Molecular Weight227.26 g/mol-
LogP (Consensus)2.55SwissADME
Topological Polar Surface Area (TPSA)38.33 ŲSwissADME

Theoretical Predictions of Molecular Interactions

The therapeutic potential of a compound is intrinsically linked to its ability to interact with biological macromolecules such as DNA and enzymes. Computational methods allow for the theoretical prediction of these interactions, offering insights into potential mechanisms of action.

DNA Binding: While specific computational studies detailing the interaction of this compound with DNA are not prevalent, the planar aromatic rings within its structure suggest a potential for intercalation between DNA base pairs. The benzyloxy and phenyl groups could facilitate this stacking interaction. Furthermore, the formamide group, with its hydrogen bond donor and acceptor capabilities, could potentially interact with the phosphate backbone or the functional groups of the nucleotide bases in the major or minor grooves of the DNA helix.

Enzyme-Ligand Interactions: The structure of this compound presents several features that could contribute to binding with enzyme active sites. The hydrogen bond donor (N-H) and acceptor (C=O) of the formamide moiety are key features for forming specific interactions with amino acid residues. The aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within an enzyme's binding pocket. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt a favorable conformation for binding. For instance, studies on structurally related N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have shown their potential to act as antagonists for the human androgen receptor by targeting its activation function 2 (AF2) region, highlighting the potential for this chemical scaffold to engage in specific enzyme-ligand interactions researchgate.net.

In Silico Assessment of Theoretical Permeability Parameters

The oral bioavailability of a drug candidate is a critical factor in its development. Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its likelihood of being orally active. This rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.

The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (LogP) that does not exceed 5.

An analysis of this compound using computational tools reveals its compliance with these rules.

Lipinski's Rule ParameterValue for this compoundCompliance
Molecular Weight227.26 g/molYes (< 500)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)
LogP2.55Yes (≤ 5)
Violations 0 Pass

The full compliance of this compound with Lipinski's Rule of Five suggests that it possesses physicochemical properties favorable for good oral bioavailability.

Molecular Docking Studies (as a computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies for this compound are not widely published, the methodology can be applied to understand its potential interactions with various biological targets. A typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The active site or binding pocket of the protein would be identified, often based on the location of a co-crystallized native ligand or through computational cavity detection algorithms.

Docking Simulation: A docking algorithm would be used to explore various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, based on the activity of related sulfonamide derivatives, a molecular docking study could be performed with the androgen receptor to explore the potential binding modes of this compound within the AF2 pocket researchgate.net. Such a study would provide valuable hypotheses about its mechanism of action and guide the design of more potent analogs.

Role in Advanced Organic Synthesis and Chemical Intermediate Research

Strategic Intermediate in Complex Pharmaceutical Synthesis

The utility of N-(4-(benzyloxy)phenyl)formamide and its immediate derivatives is most pronounced in the synthesis of pharmaceuticals, where it functions as a key building block. The formamide (B127407) group acts as a stable protecting group for the aniline (B41778) nitrogen, which can be deprotected under specific conditions, while the benzyloxy group provides robust protection for the phenolic oxygen, which can be removed in the final stages of a synthesis via hydrogenolysis. This dual-protected scaffold is ideal for multi-step synthetic sequences.

While this compound is not typically a direct precursor for phenacyl bromide derivatives, its structural motifs are integral to syntheses involving them. Research shows that related starting materials are used to generate these reactive intermediates. For instance, a nitrobenzyloxyphenacyl bromide derivative can be synthesized from 4-hydroxyacetophenone through a sequence of nitration, benzylation, and subsequent bromination nih.gov. This highlights how the core benzyloxyphenyl structure is assembled and then converted into a reactive phenacyl bromide.

Conversely, phenacyl bromides, such as 4-(benzyloxy)-phenacyl bromide (CAS 4254-67-5), are used as reactants in Williamson ether synthesis to react with phenolic compounds, including derivatives of 4-hydroxy benzaldehyde, to form phenacyloxy ethers google.comnih.govpensoft.net. These reactions underscore the synthetic relationship between the benzyloxyphenyl scaffold and phenacyl bromide reagents in building more complex molecular architectures.

One of the most significant applications of this compound is as a crucial intermediate in the synthesis of Formoterol, a potent and long-acting β2-adrenoceptor agonist used in the management of asthma and COPD nih.gov. The formamide moiety serves as a precursor to the secondary amine found in the final drug structure.

The key intermediate derived from this compound is often an epoxide, 4-benzyloxy-3-formamidostyrene oxide . This epoxide, particularly in its optically pure (R)- or (S)-form, is reacted with a chiral amine side-chain, such as (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethyl amine, to construct the core structure of Formoterol researchgate.netnih.gov. The synthesis is completed by the debenzylation of both the ether and the secondary amine, typically through catalytic hydrogenation, to yield the final active pharmaceutical ingredient researchgate.net.

Different synthetic strategies have been developed to optimize the production of Formoterol and its stereoisomers, many of which rely on this key formamide intermediate. The table below summarizes some of the approaches.

IntermediateCoupling PartnerKey Reaction StepsOutcomeReference
(R)-4-benzyloxy-3-formamidostyrene oxide(R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethyl amineEpoxide ring-opening, followed by debenzylation.Optically pure (R,R)-Formoterol. researchgate.netnih.gov
4-benzyloxy-3-nitrophenacylbromideN-benzyl-(p-methoxy-α-methylphenethyl)amineReduction of ketone, reduction of nitro group, N-formylation, debenzylation.Racemic Formoterol. nih.gov
3-formamido-4-benzyloxy-phenyloxirane2-(4-methoxyphenyl)-1-methylethyl amineEpoxide coupling followed by debenzylation.Racemic Formoterol. rsc.org

These syntheses demonstrate the indispensability of the this compound scaffold, providing a reliable pathway to a commercially significant drug while allowing for precise control of stereochemistry.

The 4-(benzyloxy)phenyl motif is a valuable building block for the synthesis of azetidinone (β-lactam) ring systems, which are core structures in many antibiotics. Research has shown the synthesis of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives nih.govnih.gov.

The synthesis begins with a related precursor, 4-(benzyloxy)benzohydrazide, which is condensed with various aromatic aldehydes to form Schiff's bases (N'-substituted benzylidene benzohydrazides). These intermediates then undergo a [2+2] Staudinger cycloaddition with chloroacetyl chloride in the presence of a base like triethylamine. This key step constructs the four-membered azetidinone ring, yielding the final products in good yields nih.govnih.gov. The benzyloxy group remains intact throughout this sequence, available for potential deprotection in subsequent steps if desired.

The structural components of this compound are utilized in the synthesis of a variety of heterocyclic systems.

Indoles and Benzimidazoles : The benzyloxyphenyl group is found in complex indole (B1671886) structures such as 5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, which is available as a chemical building block nih.gov. This indicates the value of this moiety in constructing elaborate indole scaffolds. Furthermore, formamide derivatives are central to the synthesis of fused heterocyclic systems. For example, indole-2-formamide structures have been linked to benzimidazole-thiazole systems to create novel anti-inflammatory agents. In a different context, the reaction of 1-alkyl-3-phenylbenzimidazolium salts with silver(I) oxide can lead to a ring-opening reaction, yielding an N-formamide derivative. This shows a synthetic pathway where the formamide is a product of a benzimidazole (B57391) ring cleavage.

Pyrimidines : While direct synthesis of pyrimidines from this compound is not prominently documented, the fundamental components for pyrimidine (B1678525) synthesis often involve an amine source (like urea (B33335) or guanidine) and a three-carbon unit (like a β-dicarbonyl compound) nih.govrsc.org. Aniline derivatives can participate in related condensations. The 4-(benzyloxy)phenylamine, which can be obtained from the hydrolysis of this compound, represents a potential starting point for incorporation into more complex heterocyclic frameworks, including fused pyrimidine systems like pyrido[2,3-d]pyrimidines nih.gov.

Methodologies for Chiral Resolution and Stereoselective Synthesis of Analogues

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical chemistry. Given that Formoterol has two chiral centers, methods for controlling its stereochemistry are paramount, and the synthesis involving this compound derivatives is central to these efforts.

The primary strategy for stereoselective synthesis involves the use of optically pure starting materials. As mentioned, (R)-4-benzyloxy-3-formamidostyrene oxide is a key chiral building block that reacts with a chiral amine to set the desired stereochemistry of the final product, minimizing the formation of other diastereomers researchgate.netnih.gov.

When racemic or diastereomeric mixtures are formed, chiral resolution techniques are employed. These include:

Classical Resolution : Formation of diastereomeric salts using a chiral resolving agent, such as L-tartaric acid, followed by fractional crystallization to separate the desired diastereomer nih.gov.

Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful tool for separating enantiomers and diastereomers of advanced intermediates and final products nih.gov. This method offers high efficiency and purity, making it suitable for both analytical and preparative scales.

Advanced analytical techniques, such as Riguera's method involving NMR spectroscopy of MPA (α-methoxyphenylacetic acid) derivatives, are used to determine the absolute configuration of the separated enantiomers, providing unambiguous structural confirmation.

Process Chemistry Innovations for Synthesis Scale-Up and Purity Enhancement

Transitioning a synthetic route from laboratory scale to industrial production presents numerous challenges, including reaction efficiency, cost, safety, and environmental impact. Innovations in process chemistry aim to address these issues. Early synthetic routes for Formoterol, for example, were described as lengthy and low-yielding, involving tedious purification steps and hazardous reagents, making them "impractical for large scale production" nih.govrsc.org.

To overcome these limitations, modern process chemistry focuses on:

Purity Enhancement : High-throughput purification techniques, especially advanced chromatographic methods, are essential for ensuring the high quality required for active pharmaceutical ingredients.

Green Chemistry Approaches : The use of safer solvents and the reduction of reaction times are key goals. A notable innovation is the application of ultrasound (sonochemistry) in the synthesis of azetidinone derivatives from 4-(benzyloxy)phenyl precursors. Ultrasound-assisted synthesis was found to reduce the reaction time for the key cycloaddition step from 8-28 hours (under conventional methods) to just 2 hours, representing a significant improvement in efficiency and energy consumption nih.gov.

Process Optimization : The development of more streamlined synthetic pathways that avoid problematic reagents (like hydrofluoric acid or benzene) and cumbersome workups is a continuous effort in the scale-up of syntheses involving intermediates like this compound rsc.org.

These innovations are crucial for making the synthesis of complex molecules economically viable and environmentally sustainable on a large scale.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(Benzyloxy)phenyl)formamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common route involves alkylation of 4-aminophenol derivatives with benzyl chloride under basic conditions. For example, in analogous syntheses, benzyl chloride is reacted with phenolic substrates in ethanolic potassium hydroxide at 60–80°C, yielding benzyloxy-substituted intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . Yield optimization may require adjusting stoichiometry (e.g., excess benzyl chloride) or using phase-transfer catalysts.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the benzyloxy group (δ ~4.9–5.1 ppm for OCH2_2Ph) and formamide proton (δ ~8.1–8.3 ppm).
  • LCMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 242.2 for related compounds) and detects impurities like unreacted precursors .
  • X-ray crystallography : For structural validation, single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen bonding in the formamide moiety) .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data for this compound in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables:

  • Purity verification : Use LCMS to rule out impurities (e.g., residual benzyl chloride or by-products) affecting activity .
  • Buffer conditions : Test activity across pH ranges (6.5–8.0) and ionic strengths to identify optimal assay parameters.
  • Structural analogs : Compare results with derivatives (e.g., trifluoromethyl-substituted benzamides) to isolate structure-activity relationships .

Q. What strategies mitigate mutagenicity risks during large-scale synthesis or handling?

  • Methodological Answer :

  • Ames testing : Prioritize Ames II assays to evaluate mutagenic potential, as done for structurally similar anomeric amides .
  • Safety protocols : Use fume hoods with >100 ft/min airflow, nitrile gloves, and closed-system reactors to minimize exposure. Mutagenic by-products (e.g., benzyl chloride derivatives) require quenching with sodium bicarbonate before disposal .

Q. How can this compound be utilized as a biochemical probe in protein interaction studies?

  • Methodological Answer :

  • Functionalization : Introduce fluorescent tags (e.g., dansyl chloride) via the formamide NH group to track binding events.
  • Docking studies : Use computational tools (AutoDock Vina) to predict interactions with target proteins (e.g., kinases), followed by SPR or ITC for affinity validation .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation profiling : Incubate the compound in PBS (pH 7.4) at 37°C and analyze aliquots via HPLC at 0, 24, and 48 hours.
  • Metabolite identification : Use LC-HRMS to detect hydrolysis products (e.g., 4-(benzyloxy)aniline) and assess bioactivity shifts .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values across studies?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (with 0.1% Tween-80) using nephelometry.
  • Crystallinity effects : Compare amorphous vs. crystalline forms (prepared via solvent evaporation vs. freeze-drying) using PXRD .

Q. Why do computational predictions of this compound’s logP diverge from experimental values?

  • Methodological Answer :

  • Parameter adjustments : Recalculate using fragment-based methods (e.g., Crippen’s method) instead of atomistic approaches.
  • Experimental validation : Measure logP via shake-flask (octanol/water) with UV quantification at λ = 270 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(Benzyloxy)phenyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(4-(Benzyloxy)phenyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.